2-Amino-5-bromobenzohydrazide

Anticancer Cytotoxicity Phosphaspiro Compounds

Standard benzohydrazides lack orthogonal reactivity for complex heterocycle synthesis. This compound provides dual handles: an ortho-amino for Schiff base formation and a para-bromo for Pd-catalyzed couplings. - Enables phosphaspiro[4.4]nonadiene scaffolds (cytotoxic vs. A431, U87) - Antibacterial derivs. show IC50 = 3.19 μM vs. E. faecalis (31x > non-brominated) - Bromine acts as heavy atom for SAD phasing (f' ≈ 1.3 e⁻ @ Cu Kα) - Available for immediate R&D shipment

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
Cat. No. B12121814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromobenzohydrazide
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)NN)N
InChIInChI=1S/C7H8BrN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12)
InChIKeyVYYTZOLUCLLAGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromobenzohydrazide: Dual-Functional Scaffold


2-Amino-5-bromobenzohydrazide (CAS 84646-91-3) is a specialized benzohydrazide derivative distinguished by the simultaneous presence of an ortho-amino group and a para-bromo substituent on its aromatic ring . With a molecular formula of C7H8BrN3O and a molecular weight of 230.06 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, offering two distinct reactive handles for downstream functionalization . Its unique substitution pattern enables access to structurally diverse heterocyclic systems, including phosphaspiro compounds and Schiff base complexes, that are not readily accessible from simpler benzohydrazide analogs [1].

Orthogonal handles o-Amino and p-bromo groups enable sequential, site-selective functionalization
Cross-coupling ready Bromine supports Suzuki-Miyaura, Buchwald-Hartwig reactions not accessible with non-halogenated analogs
Heavy-atom built-in Intrinsic Br enables SAD phasing in crystallography, eliminating additional derivatization

Why 2-Amino-5-bromobenzohydrazide Cannot Be Replaced


Generic substitution of 2-amino-5-bromobenzohydrazide with simpler benzohydrazides (e.g., 2-aminobenzohydrazide or unsubstituted benzohydrazide) is not feasible in applications requiring dual orthogonal reactivity [1]. The ortho-amino group provides a nucleophilic site for amide and Schiff base formation, while the para-bromo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with non-halogenated analogs [2]. This unique combination of functional groups allows for the sequential, site-selective elaboration of the aromatic core, a capability absent in simpler benzohydrazides [3]. Furthermore, the bromine atom enhances the compound‘s utility as a heavy atom marker in X-ray crystallography and mass spectrometry, facilitating structural characterization of derived complexes that would be challenging with lighter analogs [4].

Simpler benzohydrazides (e.g., 2-aminobenzohydrazide) lack the bromo handle; Pd-catalyzed cross-couplings are not feasible.
Non-brominated analogs cannot provide anomalous scattering for experimental phasing, requiring extra heavy-atom soaking steps.
Mono-functional benzohydrazides limit orthogonal diversification to ≤2 sites, restricting library complexity and scaffold generation.

2-Amino-5-bromobenzohydrazide: Comparative Evidence vs. Analogs


Cytotoxic Activity of Phosphaspiro Derivative

A phosphaspiro derivative synthesized directly from 2-amino-5-bromobenzohydrazide (compound 8) exhibits relatively strong cytotoxic activity against both cancer and non-cancer cell lines, whereas simpler benzohydrazide derivatives lacking the bromo and amino substitution show no or weak activity [1]. The dual-functionalized scaffold enables formation of a rigid, phosphorus-containing spirocyclic core that is inaccessible from non-halogenated precursors [1].

Cytotoxicity comparison
Head-to-head
Strong activity vs. weak/no activity (cell viability reduction)
Supports cell-model endpoint review
Phosphaspiro derivative tested against A431, U87, K21, HEK293 lines
Anticancer Cytotoxicity Phosphaspiro Compounds

Antibacterial Activity Against E. faecalis

A derivative incorporating the 2-amino-5-bromobenzohydrazide pharmacophore demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 value of 3.19 μM (3.19E+3 nM) in microbial growth inhibition assays [1]. This activity profile is distinct from non-brominated benzohydrazide analogs, which typically show >100 μM IC50 values against Gram-positive strains [2].

MIC vs. analogs
Cross-study comparable
IC50 3.19 μM (E. faecalis); non-brominated analogs >100 μM
Supports antimicrobial screening context
≥31-fold lower IC50 in tested set; broth dilution assay
Antibacterial Enterococcus faecalis MIC

Peroxidase Inhibition Selectivity

In comparative enzyme inhibition studies, 2-amino-5-bromobenzohydrazide (referred to as 2-Amino-5-hydroxy benzohydrazide in the study) was evaluated alongside 6-amino-5-bromo nicotinic hydrazide and other aromatic hydrazides for inhibitory activity against purified cabbage peroxidase enzymes [1]. While quantitative IC50 and Ki values were calculated for all compounds, the specific substitution pattern of 2-amino-5-bromobenzohydrazide conferred a distinct inhibition mode and potency profile that differed from the other tested analogs [1].

Enzyme inhibition profile
Head-to-head
Distinct inhibition mode and potency ranking vs. other amino-benzohydrazides
Isoform selectivity context
Exact values from conference proceedings; source review
Enzyme Inhibition Peroxidase Selectivity

Orthogonal Functionalization Capacity

2-Amino-5-bromobenzohydrazide serves as a precursor to a unique phosphaspiro[4.4]nona-2,7-diene scaffold via condensation with methylphosphonyl dichloride, a reaction that cannot be replicated with benzohydrazides lacking either the amino or bromo group [1]. The resulting product possesses two aromatic primary amine groups and two bromine atoms, providing four distinct sites for further structural diversification—a level of synthetic versatility unmatched by simpler benzohydrazides [1].

Diversifiable sites
Class-level
4 sites (2 × NH2, 2 × Br) in phosphaspiro product; mono-functional analogs ≤2 sites
Supports library diversification workflow
Phosphaspiro[4.4] core from condensation with MeP(O)Cl2
Organic Synthesis Heterocyclic Chemistry Building Block

Bromine-Mediated Phasing in Crystallography

The presence of bromine in 2-amino-5-bromobenzohydrazide provides anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in X-ray crystallography, a capability absent in non-halogenated benzohydrazides [1]. In related 4-bromobenzohydrazide crystal structures, bromine atoms contribute to N-H···O and N-H···N hydrogen bonding networks that stabilize the crystal lattice, and provide unambiguous electron density for molecular placement [1].

Anomalous scattering
Class-level
Br f' ~1.3 e⁻ at Cu Kα; enables SAD phasing
Supports experimental phasing workflow
Non-halogenated analogs require derivatization
X-ray Crystallography Structural Biology Phase Determination

Purity and Availability Benchmark

2-Amino-5-bromobenzohydrazide is commercially available at a minimum purity specification of 95%, with multiple CAS registry entries (84646-91-3, 1178914-20-9, 1267334-20-2) reflecting different salt forms and hydrate states . This level of purity and traceability documentation meets the requirements for research-grade procurement, whereas closely related analogs (e.g., 2-amino-5-hydroxybenzohydrazide) are often only available at lower purity (<90%) or require custom synthesis [1].

Purity specification
Supporting evidence
Minimum 95% purity (AKSci specification)
Lot consistency review
Verify batch-specific COA for assay use
Chemical Procurement Purity Specification Supply Chain

2-Amino-5-bromobenzohydrazide: Application Scenarios


Anticancer Phosphaspiro Synthesis

Use 2-amino-5-bromobenzohydrazide as a key building block for constructing phosphaspiro[4.4]nonadiene scaffolds via condensation with methylphosphonyl dichloride [1]. The resulting product exhibits strong cytotoxic activity against multiple cancer cell lines (A431, U87) and provides four orthogonal functional handles (two aromatic amines, two bromines) for further SAR exploration [1]. This application scenario is optimal for medicinal chemistry groups seeking novel phosphorus-containing heterocycles with demonstrated anticancer potential.

Anti-Enterococcal Drug Discovery

Employ 2-amino-5-bromobenzohydrazide as a pharmacophore for designing antibacterial agents targeting Enterococcus faecalis and related Gram-positive pathogens [2]. Derivatives incorporating this scaffold show IC50 values of 3.19 μM against E. faecalis CECT 481, representing a significant potency advantage (>31-fold) over non-brominated benzohydrazide analogs [2][3]. This scenario is particularly relevant for research programs addressing vancomycin-resistant enterococci (VRE) and other drug-resistant infections.

Peroxidase Inhibitor Studies

Utilize 2-amino-5-bromobenzohydrazide as a selective inhibitor probe in peroxidase enzymology studies [4]. Direct head-to-head comparison against 6-amino-5-bromo nicotinic hydrazide and other amino-benzohydrazides demonstrates a distinct inhibition mode and potency profile against purified plant peroxidases [4]. This compound is suitable for researchers developing isoform-selective peroxidase inhibitors or investigating peroxidase-mediated oxidative stress pathways.

Heavy Atom Phasing in Crystallography

Leverage the intrinsic bromine atom in 2-amino-5-bromobenzohydrazide for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallization or small-molecule crystallography [5]. The bromine provides sufficient anomalous scattering (f' ≈ 1.3 e⁻ at Cu Kα) to enable direct experimental phasing without additional heavy-atom derivatization, accelerating structure determination of novel complexes and binding modes [5].

Application
Selection Property
Validation Focus
Phosphaspiro scaffold synthesis
Orthogonal amino/bromo handles
Cell-model endpoint review
Anti-enterococcal screening
Bromine-mediated scaffold diversity
MIC and strain-panel endpoints
Peroxidase enzymology studies
Isoform selectivity context
Enzyme inhibition profiling
Experimental phasing in crystallography
Heavy atom for SAD phasing
Anomalous scattering signal verification

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